3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-30-22-15-21(16-8-6-5-7-9-16)28-20-11-10-18(14-19(20)22)27-26(29)17-12-23(31-2)25(33-4)24(13-17)32-3/h5-15H,1-4H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYKESXVJZLZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Neurodegenerative Disease Treatment
Research indicates that derivatives of quinoline compounds, including 3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide, have potential as multi-target-directed ligands (MTDLs) for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can inhibit enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in the pathophysiology of these diseases.
Case Study : A study synthesized various quinoline derivatives and tested them for MAO and ChE inhibition. Among these, certain compounds showed promising activity in reducing immobility time in forced swim tests, indicating potential antidepressant effects alongside neuroprotective properties .
Anti-inflammatory Effects
Quinoline derivatives have also been evaluated for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways effectively.
Research Findings : In vitro assays demonstrated that specific derivatives exhibited significant inhibition of nitric oxide production and other inflammatory mediators. This suggests a mechanism through which these compounds could alleviate conditions characterized by chronic inflammation .
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives has been explored extensively. Preliminary studies indicate that compounds similar to 3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide exhibit activity against various bacterial strains.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Mycobacterium smegmatis | 6.25 µg/mL |
| Compound B | Pseudomonas aeruginosa | 12.5 µg/mL |
This data highlights the compound's potential as a lead structure for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide involves its interaction with various molecular targets and pathways. It effectively inhibits tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β. These interactions contribute to its diverse bioactivity effects .
Comparison with Similar Compounds
3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide can be compared with other compounds containing the trimethoxyphenyl (TMP) group. Similar compounds include colchicine, podophyllotoxin, trimetrexate, and trimethoprim. These compounds share the TMP group but differ in their specific molecular structures and pharmacological properties. The uniqueness of 3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide lies in its combination of the TMP group with the quinoline and benzamide moieties, which contributes to its distinct bioactivity profile .
Biological Activity
3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide (CAS Number: 1207026-37-6) is a synthetic compound that belongs to the class of benzamides. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in cancer therapy and as an antimalarial agent. This article reviews the biological activity of this compound based on various research studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O5 |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 1207026-37-6 |
Anticancer Activity
Research has demonstrated that derivatives of quinoline and benzamide often exhibit significant anticancer properties. In a study focusing on structure-activity relationships (SAR) of related compounds, it was found that certain modifications to the quinoline structure enhance cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A series of quinoline derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as MGC-803 (gastric cancer), MCF-7 (breast cancer), and HepG-2 (hepatoma). The compound 12k , which contains the 3,4,5-trimethoxy substitution similar to that of our compound, exhibited significant antiproliferative activity with IC50 values in the sub-micromolar range against several cancer cell lines .
Antimalarial Activity
The antimalarial efficacy of quinoline derivatives has been well-documented. In a comparative study, compounds with methoxy substitutions were evaluated for their activity against Plasmodium falciparum. The findings indicated that modifications at the C6 position significantly influenced antiplasmodial activity.
Research Findings
In one study, a related compound with a similar methoxy substitution pattern showed an EC50 value of approximately 38.6 nM against the Dd2 strain of P. falciparum . This suggests that 3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide may also possess potent antimalarial properties.
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Cell Cycle Arrest : Compounds similar to 3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide have been shown to induce cell cycle arrest at various phases (G1 or G2/M), leading to apoptosis in cancer cells .
- Apoptosis Induction : Studies indicate that these compounds can activate apoptotic pathways, evidenced by increased caspase activity and morphological changes in treated cells .
- Inhibition of Tumor Growth : In vivo studies have demonstrated the ability of related compounds to inhibit tumor growth significantly, supporting their potential use as therapeutic agents .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3,4,5-trimethoxy-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide, and how can reaction hazards be mitigated?
- Methodological Answer : The compound can be synthesized via amide coupling between a functionalized quinoline amine and a benzoyl chloride derivative. A stepwise approach involves:
Preparing the quinoline scaffold through cyclization of substituted anilines with appropriate ketones.
Activating the benzamide component using coupling agents (e.g., HATU or DCC) in anhydrous dichloromethane.
Hazard Mitigation : Conduct a thorough risk assessment for reagents like trichloroisocyanuric acid (chlorination agent) and dichloromethane. Use fume hoods, personal protective equipment (PPE), and monitor decomposition risks (e.g., DSC analysis for thermal stability) .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement, ensuring high-resolution data collection (e.g., Mo-Kα radiation, 100 K temperature) to resolve methoxy group orientations .
- NMR spectroscopy : Employ - and -NMR in deuterated DMSO to confirm substitution patterns, with attention to methoxy proton splitting (δ 3.7–4.0 ppm).
- Mass spectrometry : High-resolution ESI-MS (e.g., exact mass 507.62 g/mol) validates molecular composition .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets like SIRT1?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density distributions to identify nucleophilic/electrophilic regions. Use the Colle-Salvetti correlation-energy formula to model π-π stacking with SIRT1’s hydrophobic binding pocket .
- Molecular docking : Perform flexible docking (e.g., AutoDock Vina) using SIRT1’s crystal structure (PDB: 4IG9). Prioritize poses where the trimethoxybenzamide group aligns with the enzyme’s NAD-binding site .
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorimetric SIRT1 assays) with cellular viability tests (MTT assays).
- Purity validation : Use HPLC (>98% purity) to rule out synthetic byproducts. For radiolabeled analogs, employ tritium labeling (e.g., -VUF15485 protocol) to confirm target specificity .
Q. What strategies optimize selectivity between SIRT1 and off-target enzymes (e.g., SIRT2)?
- Methodological Answer :
- Structure-activity relationship (SAR) : Systematically desmethylate methoxy groups (e.g., 4-methoxy on quinoline) to reduce SIRT2 affinity. For example, replacing 4-methoxy with hydroxy decreases SIRT2 inhibition by ~60% while retaining SIRT1 activity .
- Enzyme-specific assays : Use SIRT1/2/3 paralog-specific substrates (e.g., p53 peptide for SIRT1, α-tubulin for SIRT2) to quantify selectivity ratios .
Q. How can radiolabeled analogs be used to study target engagement in cellular models?
- Methodological Answer :
- Radiosynthesis : Incorporate or isotopes at the benzamide carbonyl group via catalytic tritiation or -acylation.
- Binding studies : Perform competitive displacement assays in cell lysates using autoradiography or scintillation counting. Validate with knockout cell lines to confirm target specificity .
Data Contradiction Analysis
Example Scenario : Conflicting reports on SIRT1 activation potency (EC) in cell-free vs. cellular assays.
- Resolution :
- Verify assay conditions: Cell-free systems may lack cofactors (e.g., NAD) or post-translational modifications present in cellular environments.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics in vitro.
- Cross-validate with CRISPR-edited SIRT1-overexpressing cell lines to isolate compound effects .
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
